5-Aminoquinolin-8-ol - 13207-66-4

5-Aminoquinolin-8-ol

Catalog Number: EVT-296253
CAS Number: 13207-66-4
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Aminoquinolin-8-ol and its derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties. These compounds have been synthesized and evaluated for their potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, infectious diseases, and filarial infections. The interest in these molecules stems from their structural similarity to naturally occurring compounds with known biological activity, such as huperzine A, and their ability to interact with key enzymes involved in disease pathogenesis.

Applications in Various Fields

Alzheimer's Disease TreatmentThe 5-aminoquinolin-8-ol derivatives have been studied for their potential in treating Alzheimer's disease through the inhibition of acetylcholinesterase. This enzyme is a key target in Alzheimer's disease, and its inhibition can lead to improved cognitive function. The compounds related to 5-aminoquinolin-8-ol have shown promising results in reversing memory impairment in animal models, which could translate into therapeutic benefits for patients with Alzheimer's disease1.

Anticancer AgentsAs proteasome inhibitors, 5-aminoquinolin-8-ol derivatives have demonstrated antiproliferative effects against cancer cells. The ubiquitin-proteasome system plays a crucial role in cell cycle regulation and apoptosis, and its dysregulation is a hallmark of cancer. By inhibiting the proteasome, these compounds induce apoptosis and inhibit the growth of cancer cells, highlighting their potential as anticancer agents2.

Anti-infective TherapeuticsThe inhibition of monoamine oxidases by 5-phenoxy 8-aminoquinoline analogs suggests a role for these compounds in the treatment of infectious diseases. Monoamine oxidases are involved in the metabolism of drugs, and their inhibition can lead to increased stability and efficacy of anti-infective therapeutics. The improved metabolic stability of these analogs compared to primaquine, a well-known antimalarial drug, indicates their potential in enhancing the therapeutic value of 8-aminoquinoline-based treatments3.

Antifilarial AgentsIsoquinoline derivatives, including 5-amino and 5,8-diamino isoquinolines, have been synthesized and evaluated for their antifilarial activity. Some of these compounds have shown promising filaricidal responses against filarial worms in rodent models, suggesting their potential as a new class of antifilarial agents. Their effect on the metabolic activities of filariids further supports their use in treating filarial infections4.

Future Directions
  • Mechanism of Action Elucidation: Further research is needed to fully understand the mechanism of action of 5-Aminoquinolin-8-ol and its derivatives in inhibiting HUVEC growth and angiogenesis. [] This understanding is crucial for optimizing the development of more potent and selective anti-angiogenic therapies.
  • Structure-Activity Relationship Studies: Expanding SAR studies on 5-Aminoquinolin-8-ol and related compounds could identify structural modifications that enhance their potency, selectivity, and pharmacological properties. [] Such studies could lead to the development of more effective anti-angiogenic agents.

Nitroxoline (5)

    Compound Description: Nitroxoline is a substituted oxine and an FDA-approved antibiotic. It exhibits anti-angiogenic properties by inhibiting endothelial cell proliferation. Mechanistically, it acts as a dual inhibitor of type 2 human methionine aminopeptidase (MetAP2) and sirtuin 1 (SIRT1) [].

    Relevance: Nitroxoline served as a starting point for structure-activity relationship (SAR) studies that led to the discovery of 5-aminoquinolin-8-ol and other potent derivatives with anti-angiogenic activity []. Both compounds share the core quinolin-8-ol structure, with nitroxoline possessing a nitro group at the 5-position instead of the amino group found in 5-aminoquinolin-8-ol.

5-Nitrosoquinolin-8-ol (33)

    Compound Description: This nitroxoline derivative demonstrates sub-micromolar potency against human umbilical vein endothelial cells (HUVEC) [], indicating its anti-angiogenic potential. Interestingly, unlike nitroxoline, it does not significantly inhibit MetAP2, MetAP1, or SIRT1, suggesting a different mechanism of action [].

    Relevance: 5-Nitrosoquinolin-8-ol is structurally similar to 5-aminoquinolin-8-ol, both sharing the quinolin-8-ol scaffold []. The key difference lies in the substituent at the 5-position: a nitroso group (-N=O) in 5-nitrosoquinolin-8-ol and an amino group (-NH2) in 5-aminoquinolin-8-ol.

8-Sulfonamidoquinoline (32)

    Compound Description: This compound represents another class of substituted oxines exhibiting sub-micromolar inhibitory activity against HUVEC growth [].

    Relevance: While the specific derivative is not explicitly detailed, 8-sulfonamidoquinoline shares the core quinoline structure with 5-aminoquinolin-8-ol. The sulfonamide group at the 8-position represents a significant structural variation compared to the hydroxyl group in 5-aminoquinolin-8-ol, but highlights the potential of modifications on the quinoline scaffold for modulating biological activity [].

Sulfamate Derivative of Nitroxoline (48)

    Compound Description: This modified nitroxoline derivative displays enhanced potency compared to the parent compound against HUVEC growth. Importantly, it retains the inhibitory activity against both MetAP2 and SIRT1 [], making it a promising lead for further anti-angiogenic drug development.

5-Chloroquinolin-8-yl phenylcarbamate (22)

    Compound Description: This substituted oxine was identified as a hit in a high-throughput screen for anti-angiogenic agents. It exhibits micromolar inhibitory activity against both HUVEC growth and MetAP2 [].

    Relevance: Though structurally distinct from 5-aminoquinolin-8-ol, this carbamate derivative underscores the anti-angiogenic potential of substituted quinolin-8-ol compounds. It further emphasizes the possibility of achieving potent MetAP2 inhibition with modifications on the quinoline core structure, prompting further exploration of 5-aminoquinolin-8-ol derivatives for similar activity [].

Carbamate 24

    Compound Description: This compound represents an optimized derivative of 5-chloroquinolin-8-yl phenylcarbamate, achieving nanomolar inhibitory activity against both HUVEC growth and MetAP2 [].

    Relevance: While the specific structure is not disclosed, carbamate 24 serves as a testament to the potential of SAR studies around substituted quinolin-8-ol compounds. Its impressive potency against HUVEC and MetAP2 underscores the value of further investigating modifications on the 5-aminoquinolin-8-ol scaffold for developing novel anti-angiogenic therapeutics [].

Mechanism of Action

The mechanism of action of 5-aminoquinolin-8-ol derivatives varies depending on the target enzyme and the disease context. For instance, a series of 5-amino-5,6,7,8-tetrahydroquinolinones were designed as acetylcholinesterase inhibitors, with the aim of treating Alzheimer's disease. These compounds inhibit acetylcholinesterase in vitro and have shown activity in vivo in reversing memory impairment in animal models. Despite being designed as partial structures of huperzine A, their binding to the enzyme is likely different due to structural dissimilarities1.

In the context of cancer, amino- and chloro-8-hydroxyquinolines, including 5-amino-8-hydroxyquinoline, have been investigated as proteasome inhibitors. These compounds inhibit the chymotrypsin-like activity of the proteasome, leading to growth inhibition and apoptosis in cancer cells. Interestingly, the presence of copper(ii) ions has been shown to increase the activity of these derivatives, although 5-amino-8-hydroxyquinoline's activity was not enhanced by copper(ii), suggesting a unique mechanism of action2.

Furthermore, 5-phenoxy 8-aminoquinoline analogs have been evaluated for their ability to inhibit human monoamine oxidases (MAO) A and B. These analogs are potent inhibitors of both MAO-A and MAO-B, with selectivity for MAO-B, indicating potential for the development of selective MAO inhibitors for therapeutic use3.

Properties

CAS Number

13207-66-4

Product Name

5-Aminoquinolin-8-ol

IUPAC Name

5-aminoquinolin-8-ol

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C9H8N2O/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H,10H2

InChI Key

YDEUKNRKEYICTH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2N=C1)O)N

Synonyms

5-amino-8-hydroxyquinoline

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.